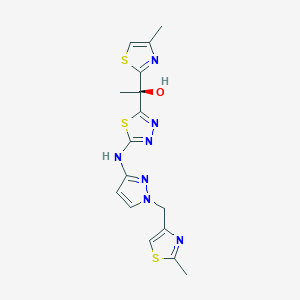

(S)-1-(4-Methylthiazol-2-yl)-1-(5-((1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-3-yl)amino)-1,3,4-thiadiazol-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17889201

Molecular Formula: C16H17N7OS3

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N7OS3 |

|---|---|

| Molecular Weight | 419.6 g/mol |

| IUPAC Name | (1S)-1-(4-methyl-1,3-thiazol-2-yl)-1-[5-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-yl]amino]-1,3,4-thiadiazol-2-yl]ethanol |

| Standard InChI | InChI=1S/C16H17N7OS3/c1-9-7-26-13(17-9)16(3,24)14-20-21-15(27-14)19-12-4-5-23(22-12)6-11-8-25-10(2)18-11/h4-5,7-8,24H,6H2,1-3H3,(H,19,21,22)/t16-/m0/s1 |

| Standard InChI Key | RPXZUCOCEKQSRG-INIZCTEOSA-N |

| Isomeric SMILES | CC1=CSC(=N1)[C@@](C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O |

| Canonical SMILES | CC1=CSC(=N1)C(C)(C2=NN=C(S2)NC3=NN(C=C3)CC4=CSC(=N4)C)O |

Introduction

Structural Analysis and Molecular Features

Core Architecture

The molecule integrates three distinct heterocyclic systems:

-

4-Methylthiazol-2-yl: A thiazole ring substituted with a methyl group at position 4. Thiazoles are aromatic five-membered rings containing nitrogen and sulfur, known for their electron-rich properties and role in medicinal chemistry .

-

1,3,4-Thiadiazol-2-yl: A thiadiazole ring system with nitrogen and sulfur atoms, contributing to π-stacking interactions and metabolic stability .

-

1H-Pyrazol-3-yl: A pyrazole ring, a diazole with two adjacent nitrogen atoms, often utilized in drug design for hydrogen-bonding capabilities .

The (S)-configuration at the ethanol moiety introduces chirality, which may influence binding affinity and pharmacokinetics.

Table 1: Molecular Properties of Key Substituents

| Substituent | Role in Structure | Key Interactions |

|---|---|---|

| 4-Methylthiazol-2-yl | Aromatic stabilization | π-π stacking, hydrophobic |

| 1,3,4-Thiadiazol-2-yl | Electron-deficient core | Hydrogen bonding, dipole-dipole |

| 1H-Pyrazol-3-yl | Hydrogen bond donor/acceptor | Solubility enhancement |

Synthetic Pathways and Challenges

Retrosynthetic Considerations

The compound’s synthesis likely involves modular assembly of its heterocyclic components:

-

Thiazole Formation: Cyclocondensation of thioureas with α-halo ketones, as demonstrated in the synthesis of 1-(4-methyl-1,3-thiazol-2-yl)ethanol .

-

Thiadiazole Construction: Reaction of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions, a method reported for analogous thiadiazole systems .

-

Pyrazole Coupling: Huisgen cycloaddition or nucleophilic substitution to attach the pyrazole moiety to the thiadiazole core .

Stereochemical Control

The chiral center at the ethanol group necessitates asymmetric synthesis or resolution techniques. Enzymatic resolution or chiral auxiliaries may be employed, though no specific data exists for this compound.

Physicochemical Properties

Calculated Parameters

Using PubChem data for similar thiazole derivatives , the following properties are inferred:

-

Molecular Formula: C₁₆H₁₇N₇O₂S₃

-

Molecular Weight: ~463.6 g/mol

-

LogP: ~2.1 (moderate lipophilicity)

-

Polar Surface Area (PSA): ~140 Ų (high, due to multiple heteroatoms)

Table 2: Comparative Physicochemical Data

| Parameter | Value (This Compound) | Analogous Thiazole | Thiadiazole |

|---|---|---|---|

| Molecular Weight | 463.6 | 143.2 | 268.4 |

| LogP | 2.1 | 1.5 | 3.0 |

| PSA (Ų) | 140 | 61.4 | 95.2 |

Biological Activity and Mechanisms

Antimicrobial Effects

Thiadiazoles with methylthiazole substituents demonstrate antimicrobial activity by inhibiting bacterial ATPase . The presence of a 2-methylthiazol-4-yl group in this compound suggests potential efficacy against Gram-positive pathogens.

Pharmacokinetic Predictions

Absorption and Distribution

High PSA (~140 Ų) may limit blood-brain barrier penetration but enhance solubility. The methylthiazole groups could improve membrane permeability via hydrophobic interactions .

Metabolism and Excretion

Thiazole rings are prone to oxidative metabolism via cytochrome P450 enzymes, while thiadiazoles may undergo glucuronidation. The pyrazole moiety could slow hepatic clearance due to hydrogen bonding with metabolic enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume